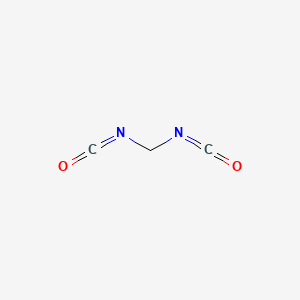

Methylene isocyanate

Vue d'ensemble

Description

Methylene isocyanate, also known as isocyanatomethane, is an organic compound with the molecular formula CH₃NCO. It is a colorless, highly toxic, and flammable liquid with a sharp, pungent odor. This compound is primarily used as an intermediate in the production of carbamate pesticides and has applications in the manufacture of rubbers and adhesives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylene isocyanate is typically synthesized through the reaction of methylamine with phosgene. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{NCO} + 2 \text{HCl} ] This method involves the use of phosgene, a highly toxic gas, which requires stringent safety measures .

Industrial Production Methods: In industrial settings, this compound is produced using both phosgene and non-phosgene methods. The non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea. These methods aim to reduce the environmental and health risks associated with phosgene .

Analyse Des Réactions Chimiques

Types of Reactions: Methylene isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form methylamine and carbon dioxide. [ \text{CH}_3\text{NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{CO}_2 ]

Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{CH}_3\text{NCO} \rightarrow \text{ROC(O)NHCH}_3 ]

Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{RNHC(O)NHCH}_3 ]

Common Reagents and Conditions: Common reagents include water, alcohols, and amines. The reactions typically occur under mild conditions, but the handling of this compound requires caution due to its toxicity .

Major Products: The major products formed from these reactions include methylamine, carbon dioxide, urethanes, and ureas .

Applications De Recherche Scientifique

Methylene isocyanate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

Biology: Studied for its effects on biological systems, particularly its toxicological impact.

Medicine: Investigated for its potential use in drug development, although its toxicity limits its direct applications.

Industry: Utilized in the production of rubbers, adhesives, and polyurethanes

Mécanisme D'action

Methylene isocyanate exerts its effects primarily through alkylation of biomolecules. As an electrophile, it reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and toxicity. The compound is known to activate transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in pain detection and other sensory processes .

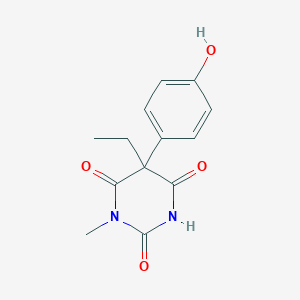

Comparaison Avec Des Composés Similaires

Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate used in the production of polyurethanes.

Toluene diisocyanate (TDI): Another aromatic diisocyanate used in polyurethane production.

Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in coatings and adhesives

Uniqueness: Methylene isocyanate is unique due to its simple structure and high reactivity. Its primary use as an intermediate in pesticide production distinguishes it from other isocyanates, which are more commonly used in the manufacture of polyurethanes and coatings .

Propriétés

IUPAC Name |

diisocyanatomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2/c6-2-4-1-5-3-7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQKWYUGPPFMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074836 | |

| Record name | Methylene isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-90-4 | |

| Record name | Methylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENE ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6QR7JP6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

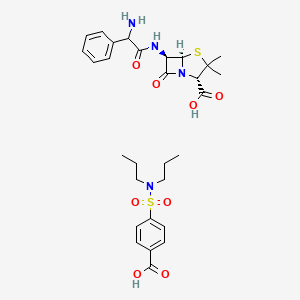

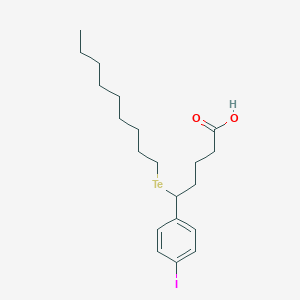

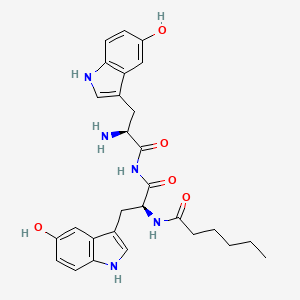

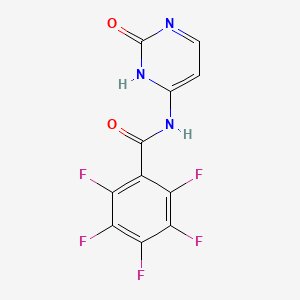

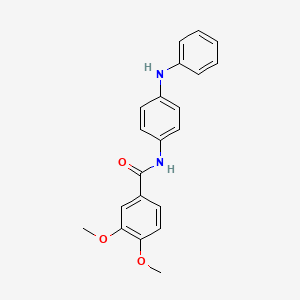

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)